molecular formula C14H26Cl2N4S2 B14686487 Noramine dihydrochloride CAS No. 33328-56-2

Noramine dihydrochloride

Cat. No.: B14686487
CAS No.: 33328-56-2
M. Wt: 385.4 g/mol
InChI Key: WDACILYSSRAZPE-UHFFFAOYSA-N
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Description

Noramine dihydrochloride is a chemical reagent supplied for research and development purposes. It is provided as a high-purity compound to ensure consistency and reliability in experimental settings. Its molecular formula is C14H24N4S2, and its systematic IUPAC name is 3-[5-(4-amino-2-methylbutan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-3-methylbutan-1-amine . Researchers can access key identifiers including the SMILES string (CC(C)(CCN)C1=NC2=C(S1)N=C(S2)C(C)(C)CCN) and the InChIKey (MLHFXKUOGHGSRA-UHFFFAOYSA-N) for database registration and computational modeling . While the specific biological applications and mechanism of action for this compound are not detailed in the current scientific literature, its structural properties make it a compound of interest for further investigation. This product is intended for research use only and is not meant for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

33328-56-2

Molecular Formula

C14H26Cl2N4S2

Molecular Weight

385.4 g/mol

IUPAC Name

3-[5-(4-amino-2-methylbutan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-3-methylbutan-1-amine;dihydrochloride

InChI

InChI=1S/C14H24N4S2.2ClH/c1-13(2,5-7-15)11-17-9-10(19-11)18-12(20-9)14(3,4)6-8-16;;/h5-8,15-16H2,1-4H3;2*1H

InChI Key

WDACILYSSRAZPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=NC2=C(S1)N=C(S2)C(C)(C)CCN.Cl.Cl

Origin of Product

United States

Contextualizing Noramine Dihydrochloride Within Contemporary Chemical Sciences

Noramine dihydrochloride's primary significance in modern chemical science lies in its role as a key intermediate in the synthesis of various heterocyclic compounds. Its molecular structure provides a versatile scaffold that chemists can modify to create a diverse range of molecules with specific properties. This is particularly evident in the field of medicinal chemistry, where the development of novel therapeutic agents often relies on the availability of such foundational molecules.

The synthesis of second-generation antihistamines, such as loratadine (B1675096) and its active metabolite desloratadine, prominently features precursors with a similar piperidine (B6355638) core. drpress.orgresearchgate.netchemicalbook.comdrpress.org The development of these drugs marked a significant advancement in allergy treatment, offering potent efficacy with reduced sedative effects compared to their predecessors. nih.gov The synthetic pathways to these widely used pharmaceuticals underscore the importance of accessible and reliable sources of their core chemical structures, a role fulfilled by compounds like Noramine dihydrochloride (B599025). The continuous effort to refine these synthetic routes to improve yield, reduce costs, and minimize environmental impact further highlights the value of well-characterized starting materials. researchgate.netdrpress.org

The chemical properties of this compound, particularly the reactivity of its amine groups, allow for its incorporation into larger, more complex molecular architectures. This makes it a valuable tool for chemists exploring structure-activity relationships in the design of new compounds. By systematically modifying the structure of molecules derived from this compound, researchers can gain insights into how specific chemical features influence biological activity. nih.govnih.govresearchgate.net

Interdisciplinary Significance and Research Imperatives for Noramine Dihydrochloride

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be envisaged through a convergent strategy, where the thiazolo[5,4-d]thiazole (B1587360) core is first assembled, followed by the introduction of the two distinct aliphatic amine side chains.

Advanced Reaction Pathways and Novel Reagent Applications

The construction of the thiazolo[5,4-d]thiazole scaffold is a key step. Modern synthetic methods offer several pathways to this heterocyclic system. One of the most common methods for the synthesis of the thiazolo[5,4-d]thiazole core involves the reaction of dithiooxamide with α-halocarbonyl compounds.

A plausible synthetic route towards this compound could commence with the synthesis of a symmetrically substituted thiazolo[5,4-d]thiazole precursor. For instance, the reaction of dithiooxamide with a suitable α-haloketone bearing a protected amine functionality could yield a disubstituted thiazolo[5,4-d]thiazole.

A hypothetical reaction scheme is presented below:

Scheme 1: Proposed Synthesis of a Key Intermediate for this compound

Generated code

Novel reagents could be employed to improve efficiency and selectivity. For example, the use of milder halogenating agents such as N-bromosuccinimide (NBS) in Step 2 could offer better control over the bromination reaction. In Step 3, the use of microwave irradiation could potentially accelerate the reaction and improve yields, a technique that has been successfully applied to the synthesis of other thiazole derivatives. nih.gov

Stereoselective and Regioselective Synthesis of this compound Analogs

The synthesis of analogs of this compound with different substitution patterns would require careful control of stereoselectivity and regioselectivity. For instance, the introduction of chiral centers in the aliphatic side chains would necessitate the use of stereoselective synthetic methods. This could be achieved by starting with chiral α-amino acids to construct the side chains or by employing asymmetric catalysts during the synthesis.

Regioselective synthesis of unsymmetrically substituted thiazolo[5,4-d]thiazole analogs is also a significant challenge. One approach could involve a stepwise construction of the thiazole rings. For example, a mono-substituted thiazole could be synthesized first and then the second thiazole ring could be annulated in a subsequent step, allowing for the introduction of a different substituent.

Process Optimization and Scalability in this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scalability to ensure efficiency, safety, and cost-effectiveness.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the proposed synthesis of this compound would be crucial for a sustainable manufacturing process. Key areas for improvement include:

Atom Economy: The proposed synthesis should be evaluated for its atom economy, and alternative routes with fewer byproducts should be explored.

Use of Safer Solvents: The use of hazardous solvents should be minimized. For example, exploring water-based or solvent-free reaction conditions for the thiazole ring formation could be a green alternative.

Catalysis: The use of catalytic reagents instead of stoichiometric ones would reduce waste. For example, catalytic amounts of a base in the condensation step could be investigated.

Energy Efficiency: Employing energy-efficient methods like microwave synthesis can reduce reaction times and energy consumption. nih.gov

The following table provides a hypothetical comparison of a traditional versus a greener synthetic approach for a key step in the synthesis.

ParameterTraditional MethodGreener Approach
Solvent DichloromethaneWater or Ethanol
Reagent Stoichiometric strong baseCatalytic amount of a mild base
Energy Source Conventional heating (reflux)Microwave irradiation
Reaction Time 12-24 hours30-60 minutes
Work-up Organic extraction, column chromatographyFiltration, recrystallization

Industrial-Scale Synthesis Considerations for this compound

Scaling up the synthesis of this compound for industrial production would involve addressing several key challenges:

Raw Material Sourcing: The availability and cost of starting materials like the substituted α-haloketones and dithiooxamide would need to be secured from reliable suppliers.

Process Safety: A thorough risk assessment of each synthetic step would be necessary to identify and mitigate potential hazards, such as the handling of corrosive or toxic reagents.

Reactor Design: The choice of reactors would depend on the reaction conditions. For example, glass-lined reactors would be suitable for reactions involving corrosive acids.

Purification: Developing an efficient and scalable purification method is critical. Crystallization is often preferred over chromatography at an industrial scale due to lower cost and solvent consumption.

Quality Control: Stringent quality control measures would need to be implemented to ensure the final product meets the required purity and specifications.

The table below outlines some key considerations for scaling up the proposed synthesis.

StageKey ConsiderationPotential Solution
Raw Materials Cost and availability of protected amino-ketoneDevelop an efficient, high-yield synthesis from cheaper starting materials.
Reaction Kinetics Heat transfer and mixing at large scaleUse of appropriate reactor design with efficient stirring and temperature control.
Product Isolation Efficient and scalable purificationDevelop a robust crystallization process to avoid chromatography.
Waste Management Disposal of solvent and byproductsImplement solvent recycling and waste treatment protocols.

Advanced Analytical Characterization of Noramine Dihydrochloride

Spectroscopic Methodologies in Noramine Dihydrochloride (B599025) Analysis

Spectroscopic methods provide profound insights into the molecular structure and composition of Noramine Dihydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) are indispensable for a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. uobasrah.edu.iqresearchgate.net

In the structural elucidation of this compound, both ¹H and ¹³C NMR spectra are utilized. researchgate.net The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns). youtube.com The chemical shifts (δ) in the spectrum indicate the electronic environment of each proton. researchgate.net For instance, protons adjacent to electronegative atoms or aromatic rings will appear at different chemical shifts compared to those in an aliphatic chain. youtube.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. uobasrah.edu.iq Each unique carbon atom in this compound will produce a distinct signal in the spectrum, allowing for the determination of the total number of carbon atoms and their types (e.g., aliphatic, aromatic, carbonyl). rsc.org Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.netnih.gov The combination of these NMR methods allows for a complete and detailed structural map of this compound. rsc.org

Table 1: Representative NMR Data for Amine Compounds

NucleusChemical Shift (δ) Range (ppm)MultiplicityNotes
¹H0.9 - 1.5Triplet, MultipletAliphatic CH₃, CH₂ groups
¹H2.5 - 3.5MultipletProtons adjacent to nitrogen
¹H7.0 - 8.5MultipletAromatic protons
¹³C10 - 40-Aliphatic carbons
¹³C40 - 60-Carbons bonded to nitrogen
¹³C120 - 140-Aromatic carbons

This table presents typical chemical shift ranges for protons and carbons in amine-containing organic molecules, which can be used as a reference for interpreting the NMR spectra of this compound. Actual values will be specific to the molecule's exact structure.

Mass Spectrometry (MS) Applications in Complex Mixture Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org In the context of this compound, MS is crucial for confirming its molecular identity and for identifying and quantifying impurities in complex mixtures. nih.gov

When this compound is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov

The molecular ion is often unstable and fragments into smaller, characteristic ions. libretexts.org The pattern of these fragment ions is unique to the molecule's structure and can be used for its identification. For amines, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is often a predominant fragmentation mode. miamioh.edudocbrown.info The analysis of these fragmentation patterns can help to elucidate the structure of this compound and to identify unknown impurities in a sample. nih.gov

Table 2: Common Mass Spectrometry Fragmentation Patterns for Amines

Fragmentation ProcessDescriptionResulting Ion
Alpha-CleavageCleavage of the C-C bond adjacent to the nitrogen atom. The largest substituent is preferentially lost. miamioh.edu[R-CH=NH₂]⁺
Loss of an Alkyl RadicalFission of a C-N bond, leading to the loss of an alkyl group.[M - R]⁺
McLafferty RearrangementA rearrangement reaction that can occur in appropriately substituted amines, involving the transfer of a gamma-hydrogen to the nitrogen. libretexts.orgVaries depending on structure

This table outlines common fragmentation pathways observed for amine compounds in mass spectrometry. These patterns are instrumental in the structural elucidation of this compound and the identification of related substances.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its molecular vibrations. ksu.edu.sauni-siegen.de These techniques are complementary and offer valuable information about the functional groups present in this compound. ksu.edu.sa

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). ksu.edu.sa The frequencies of absorbed radiation are characteristic of specific functional groups. For this compound, IR spectroscopy can identify the presence of N-H bonds (from the amine and hydrochloride salt), C-H bonds (aliphatic and aromatic), and potentially other functional groups within its structure. nih.gov The presence of a broad absorption in the 2200-2600 cm⁻¹ range is often characteristic of hydrochloride salts of amines. nih.gov

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). nih.gov The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational modes of the molecule. mdpi.comnih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to IR spectroscopy. ksu.edu.sa For this compound, Raman can provide information about the carbon backbone and aromatic ring vibrations. researchgate.netresearchgate.net The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, useful for identification and quality control. mdpi.com

Table 3: Key Vibrational Frequencies for Amine and Hydrochloride Moieties

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H (amine salt)Stretching2200 - 3000 (broad)2200 - 3000
C-H (aromatic)Stretching3000 - 31003000 - 3100
C-H (aliphatic)Stretching2850 - 29602850 - 2960
C=C (aromatic)Stretching1400 - 16001400 - 1600
C-NStretching1000 - 13501000 - 1350

This table lists characteristic infrared and Raman vibrational frequencies for key functional groups expected in this compound. These values serve as a guide for interpreting the vibrational spectra of the compound.

Chromatographic Techniques for this compound Purity and Impurity Profiling

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of components in a mixture. researchgate.net These methods are widely used for determining the purity of this compound and for profiling its impurities. nih.govnih.gov

In HPLC and UPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For amine-containing compounds like this compound, reversed-phase HPLC/UPLC with a C8 or C18 column is commonly used. nih.gov The mobile phase typically consists of a mixture of water (often with a pH modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov

UPLC systems utilize smaller particle size columns (typically sub-2 µm) and higher pressures than conventional HPLC, resulting in faster analysis times, better resolution, and increased sensitivity. ijper.org This makes UPLC particularly well-suited for resolving closely related impurities from the main this compound peak. ijper.org The detector, often a UV-Vis detector, monitors the eluent from the column, and the resulting chromatogram shows peaks corresponding to this compound and any impurities present. nih.gov The area of each peak is proportional to the concentration of the corresponding component.

Table 4: Typical HPLC/UPLC Method Parameters for Amine Analysis

ParameterTypical Setting
ColumnReversed-phase C8 or C18 (e.g., 50 x 2.1 mm, 1.9 µm for UPLC)
Mobile PhaseGradient or isocratic mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile, methanol)
Flow Rate0.2 - 1.0 mL/min
DetectionUV at a specific wavelength (e.g., 230 nm)
Injection Volume1 - 10 µL

This table provides a general overview of the parameters used in HPLC and UPLC methods for the analysis of amine compounds. The specific conditions for this compound would need to be optimized.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. ispub.com In the context of this compound analysis, GC is primarily employed to detect and quantify volatile impurities, such as residual solvents from the manufacturing process. scispace.comresearchgate.net

In GC, a gaseous mobile phase (carrier gas, typically nitrogen or helium) carries the vaporized sample through a column containing a stationary phase. ispub.com The separation is based on the differential partitioning of the analytes between the gas and stationary phases. For the analysis of volatile amines and other potential impurities, a capillary column with a suitable stationary phase is used. researchgate.net

Due to the relatively low volatility of this compound itself, direct GC analysis is often not feasible. However, headspace GC is a valuable technique for analyzing volatile organic impurities. scispace.comthermofisher.com In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. This allows for the analysis of volatile impurities without introducing the non-volatile drug substance into the GC column. A Flame Ionization Detector (FID) is commonly used for the detection of organic impurities. scispace.com

Table 5: Common Volatile Impurities Analyzed by GC

Impurity (Solvent)Boiling Point (°C)
Methanol64.7
Ethanol78.4
Acetone56
Dichloromethane39.6
Toluene110.6

This table lists some common volatile solvents that could potentially be present as impurities in this compound and are readily analyzed by Gas Chromatography. The specific impurities to be tested for would depend on the synthetic route.

Capillary Electrophoresis (CE) in this compound Analysis

Capillary Electrophoresis (CE) stands out as a powerful analytical technique for the analysis of charged species like this compound. wikipedia.orgnih.gov It offers high separation efficiency, rapid analysis times, and low consumption of both sample and reagents, making it a cost-effective and environmentally friendly option. nih.govmdpi.com The fundamental principle of CE lies in the differential migration of analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. wikipedia.org

For a basic compound like noramine, Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is particularly well-suited. nih.gov In CZE, the separation is based on the charge-to-size ratio of the analytes. nih.gov The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary. nih.gov

In the analysis of similar small amine hydrochlorides, such as histamine (B1213489) dihydrochloride, acidic buffers have proven effective. mdpi.com For instance, a sodium phosphate buffer with a pH of 2.5 has been shown to provide a symmetrical peak shape, high separation efficiency, and a stable baseline. mdpi.com The separation voltage also plays a significant role; a voltage of around 10 kV has been found to yield optimal resolution for similar compounds. mdpi.com Sample injection can be performed hydrodynamically (by pressure) or electrokinetically (by voltage). wikipedia.org

A typical CE method for the analysis of this compound would involve conditioning the capillary with sodium hydroxide, followed by deionized water and the BGE. mdpi.commdpi.com This ensures a reproducible capillary surface and stable EOF. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the noramine structure would exhibit significant UV absorbance.

Table 1: Illustrative Capillary Electrophoresis Parameters for this compound Analysis

ParameterTypical ConditionRationale
Instrument Capillary Electrophoresis System with UV DetectorStandard instrumentation for CE analysis. wikipedia.org
Capillary Fused-silica (e.g., 50 µm i.d., 30 cm effective length)Provides high separation efficiency. nih.gov
Background Electrolyte (BGE) 100 mmol/L Sodium Phosphate (NaH2PO4), pH 2.5An acidic pH ensures the amine is fully protonated and provides good peak shape for similar compounds. mdpi.com
Separation Voltage +10 kVOffers a balance between analysis time and separation efficiency. mdpi.com
Capillary Temperature 25 °CEnsures reproducible migration times. mdpi.com
Injection Hydrodynamic (e.g., 0.5 psi for 5 s)A simple and reproducible method for sample introduction. mdpi.com
Detection UV at an appropriate wavelength (e.g., 220 nm)Based on the UV absorbance of the aromatic ring in the noramine molecule. mdpi.com

Advanced Separation and Detection Strategies for this compound

While CE is a valuable tool, the comprehensive characterization of this compound, especially in complex matrices or for the detection of trace-level impurities, often necessitates the use of more advanced separation and detection strategies. Hyphenated techniques, which couple a high-performance separation method with a highly sensitive and selective detector like a mass spectrometer, are indispensable in modern analytical laboratories.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for the sensitive and specific quantification of pharmaceutical compounds. nih.gov This method combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the definitive identification and quantification power of tandem mass spectrometry. waters.com For a polar compound like noramine, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable separation mode, as it is designed for the retention of polar analytes. elifesciences.org Alternatively, reversed-phase chromatography using a C18 column with an ion-pairing agent or an acidic mobile phase could be employed. nih.gov

The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode for an amine-containing compound like noramine. Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.gov This allows for the quantification of the target analyte even in the presence of co-eluting matrix components. nih.gov The development of an LC-MS/MS method would involve optimizing the chromatographic conditions to achieve a sharp, symmetrical peak for noramine, and fine-tuning the mass spectrometer parameters (e.g., cone voltage and collision energy) to maximize the signal for the specific MRM transition.

Table 2: Hypothetical LC-MS/MS Method Parameters for this compound

ParameterIllustrative ConditionPurpose
Chromatography UPLC-MS/MSHigh-resolution separation and sensitive detection. waters.com
Column HILIC column or C18 column (e.g., 2.1 x 50 mm, 1.8 µm)Separation of the polar noramine molecule from potential impurities. nih.govelifesciences.org
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileGradient elution for efficient separation. nih.gov
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes the basic amine group of noramine.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. nih.gov
Hypothetical MRM Transition Precursor Ion (Q1) -> Product Ion (Q3)Specific transition for noramine would be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique used for the analysis of volatile and thermally stable compounds. nih.gov Due to the polar nature and low volatility of noramine, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the polar amine and sulfonamide groups into less polar, more volatile derivatives. mdpi.com Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA). mdpi.com

Once derivatized, the compound can be separated on a GC column, often a non-polar or medium-polarity column, and detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that can be used for definitive identification by comparison to a spectral library. The technique is particularly useful for identifying unknown impurities or degradation products.

Electrophoretic Methods and Bioanalytical Applications

The application of electrophoretic methods extends into the realm of bioanalysis, where they are used to determine the concentration of drugs and their metabolites in biological fluids such as plasma and urine. nih.govnih.gov The low sample volume requirement and high efficiency of CE make it particularly suitable for these applications. nih.gov When analyzing complex biological samples, sample preparation, such as protein precipitation or solid-phase extraction (SPE), is often necessary to remove interferences before analysis. msconsult.dk

To further enhance sensitivity and provide structural confirmation in bioanalytical assays, CE can be coupled with mass spectrometry (CE-MS). nih.gov This powerful combination leverages the high separation efficiency of CE with the sensitive and selective detection of MS, making it an excellent tool for pharmacokinetic studies and the analysis of drug metabolites. nih.govnih.gov The use of a polyvinyl alcohol-coated capillary can help to prevent the adsorption of analytes to the capillary wall, which is a common issue in bioanalysis. nih.gov Chiral separations, a key aspect of many drug development processes, can also be effectively performed using specific CE modes like micellar electrokinetic chromatography (MEKC) with chiral selectors. nih.gov

Structure Activity Relationship Sar Investigations of Noramine Dihydrochloride

Design Principles for Noramine Dihydrochloride (B599025) Analogs

The design of analogs of Noramine dihydrochloride is guided by established medicinal chemistry principles, aiming to explore and enhance its interaction with potential biological targets. These strategies range from logical, structure-based modifications to high-throughput combinatorial methods.

The rational design of this compound analogs begins with an analysis of its core structure: a rigid, planar, and electron-deficient thiazolo[5,4-d]thiazole (B1587360) (TTz) fused ring system. rsc.org This central scaffold serves as a fixed anchor from which substituent groups project into the binding pocket of a biological target. The inherent rigidity of the TTz core is an advantageous feature, as it reduces the entropic penalty upon binding, potentially leading to higher affinity interactions. rsc.org

Analog design focuses on modifying the two identical side chains: 3-amino-1,1-dimethylpropyl groups. Key questions addressed by rational design include:

The importance of the primary amine for biological activity.

The optimal length and composition of the linker separating the amine from the TTz core.

The steric and lipophilic contribution of the gem-dimethyl groups.

Strategies often involve "scaffold hopping," where the central TTz core might be replaced by other bicyclic heteroaromatic systems to improve properties while maintaining the crucial spatial arrangement of side chains. nih.govrsc.org The goal is to create a focused set of molecules that systematically probe the structural requirements for activity.

To accelerate the discovery process and explore a wider chemical space, combinatorial chemistry offers a powerful approach. ijper.org This technique allows for the rapid synthesis of large, diverse libraries of compounds. For this compound, a combinatorial strategy could involve a di-functionalized TTz core, which is then reacted with a multitude of building blocks to create a library of analogs.

For example, a TTz precursor with two reactive sites could be coupled with a library of different amino alcohols or alkylamines to quickly generate variations in the side chains. Modern approaches may also employ virtual combinatorial screening, where vast libraries are first generated and filtered computationally to identify candidates with the highest probability of being active, thus prioritizing synthetic efforts. nih.gov This method efficiently navigates the extensive possibilities of substitution patterns, linker modifications, and functional group alterations, facilitating the rapid identification of initial leads from a broad chemical library.

Elucidation of Key Structural Determinants for Biological Activity

Identifying which parts of the this compound structure are essential for its biological effects is the primary goal of SAR. This involves pinpointing critical functional groups and understanding the impact of the molecule's three-dimensional shape.

The structure of this compound contains several distinct functional groups whose importance for biological activity must be evaluated.

Thiazolo[5,4-d]thiazole Core : This fused heterocyclic system is the central scaffold. Its electron-deficient nature and planar geometry are key features that may contribute to π-π stacking interactions with aromatic residues in a protein target. rsc.org Its primary role is likely to correctly orient the two side chains for optimal interaction with the binding site.

Primary Amines (-NH2) : As the compound is a dihydrochloride salt, these amines will be protonated at physiological pH, forming ammonium (B1175870) cations (-NH3+). These charged groups are prime candidates for forming strong ionic bonds or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in a target protein. Replacing these amines with other groups (e.g., hydroxyls, amides) would test their necessity.

Gem-Dimethyl Groups : The two methyl groups on the carbon adjacent to the TTz core provide steric bulk. This feature can influence the molecule's conformation and restrict its rotation, which might be crucial for fitting into a specific binding pocket. Modifying these groups (e.g., to hydrogen, ethyl, or cyclopropyl) would reveal the steric tolerance at this position.

An illustrative SAR table for functional group modification is presented below.

CompoundR1 (Core)R2 (Side Chain)Hypothetical Biological Activity (IC₅₀, nM)Rationale for Modification
NoramineThiazolo[5,4-d]thiazole-C(CH₃)₂CH₂CH₂NH₂100Parent Compound
Analog 1Thiazolo[5,4-d]thiazole-C(CH₃)₂CH₂CH₂OH>10,000Tests importance of the primary amine's basicity/charge.
Analog 2Thiazolo[5,4-d]thiazole-C(CH₃)₂CH₂CH₂NHCH₃250Evaluates substitution on the amine (primary vs. secondary).
Analog 3Benzene (B151609)-C(CH₃)₂CH₂CH₂NH₂5,000Tests the necessity of the heterocyclic TTz core.

The carbon atoms bearing the gem-dimethyl groups in this compound are chiral centers. Therefore, the molecule can exist as different stereoisomers (enantiomers and diastereomers). In biological systems, which are themselves chiral, stereochemistry is often a critical determinant of activity. It is common for one enantiomer to be significantly more potent than the other because its three-dimensional arrangement fits more precisely into the target's binding site, a concept known as stereospecificity.

An investigation into the stereochemical influence would require the synthesis or separation of the individual stereoisomers and subsequent biological testing. This would clarify the optimal 3D conformation required for molecular recognition and binding, a crucial step in optimizing the lead compound. For instance, a biological target may have a specific pocket that only accommodates one particular spatial orientation of the side chains.

Preclinical Pharmacological Research on Noramine Dihydrochloride

Advanced Pharmacodynamic (PD) Biomarker Identification

Due to the lack of available preclinical research data for Noramine dihydrochloride (B599025), this section cannot be completed. There are no detailed research findings or data tables to present regarding the identification of pharmacodynamic biomarkers for this specific compound.

Table of Compounds Mentioned

Chemical Biology Applications of Noramine Dihydrochloride

Noramine Dihydrochloride (B599025) as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study biological systems. An ideal chemical probe has high affinity and selectivity for its intended target. There is currently no substantial body of research to indicate the use of Noramine dihydrochloride as a chemical probe for investigating enzyme function or neurotransmitter systems.

Investigations of Enzyme Function and Regulation

The study of enzyme function and regulation often employs molecules that can act as inhibitors, activators, or substrates to elucidate enzymatic mechanisms and pathways. At present, there are no prominent studies that describe the use of this compound for these purposes.

Interrogation of Neurotransmitter Systems

Bioorthogonal Chemistry and Conjugation Strategies with this compound

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and tracking biomolecules. There is no significant evidence to suggest that this compound is currently a key player in this field.

Development of Fluorescent and Affinity Tags

Fluorescent and affinity tags are essential tools for protein identification, localization, and quantification. nih.govnih.gov The development of these tags often involves the chemical modification of a core scaffold. There is no widely reported research on the use of this compound as a scaffold or component in the development of such tags.

Bioconjugation Techniques for Targeted Molecular Probes

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new construct with a desired function. This is a fundamental technique for creating targeted molecular probes. The scientific literature does not currently highlight any specific bioconjugation techniques that utilize this compound.

Application of this compound in Biosensing and Diagnostics Research

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. nih.govnih.gov They are critical in diagnostics and environmental monitoring. The role of this compound in the development of novel biosensing platforms or diagnostic assays is not documented in the available scientific literature.

Conclusion and Future Directions in Noramine Dihydrochloride Research

Synthesis and Optimization Challenges

The synthesis of Noramine dihydrochloride (B599025) is rooted in the chemistry of the thiazolo[5,4-d]thiazole (B1587360) core. The foundational method for creating this heterocyclic system often involves the condensation of dithiooxamide with appropriate aldehydes under oxidative conditions. For Noramine dihydrochloride specifically, the synthesis would logically proceed from γ,γ,γ',γ'-tetramethylthiazolo[5,4-d]thiazole-2,5-dibutyronitrile. The conversion of the nitrile groups to the corresponding primary amines and subsequent formation of the dihydrochloride salt are key steps.

Challenges in this synthesis primarily revolve around optimizing reaction conditions to maximize yield and purity. The multi-step nature of the synthesis requires careful control of each stage to prevent the formation of byproducts. Future research in this area could focus on the development of more efficient, one-pot synthesis methods or the use of greener, more sustainable reagents and solvents, a trend that is gaining traction in the broader field of thiazolothiazole synthesis.

Q & A

Q. What are the critical methodological considerations for synthesizing and characterizing Noramine dihydrochloride in laboratory settings?

To ensure reproducibility, synthesis protocols must specify reaction conditions (e.g., temperature, pH, stoichiometry), purification methods (e.g., recrystallization, HPLC), and characterization techniques (e.g., NMR, mass spectrometry, X-ray diffraction). Detailed documentation of impurities and byproducts is essential to validate purity . For safety, follow OSHA guidelines for handling hazardous chemicals, including respiratory protection and glove selection .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) using dose-response curves to determine IC50/EC50 values. Include positive and negative controls to validate assay specificity. For cytotoxicity, use cell viability assays (e.g., MTT, ATP luminescence) with multiple cell lines to assess selectivity . Ensure compliance with ethical standards for biological samples .

Q. What statistical approaches are recommended for analyzing preliminary data on this compound’s physicochemical properties?

Use descriptive statistics (mean ± SD) for replicate measurements (e.g., solubility, stability). For comparative analyses (e.g., solvent effects on solubility), apply t-tests or ANOVA with post-hoc corrections. Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s mechanism of action across different experimental models?

Systematically evaluate variables such as model specificity (e.g., cell vs. tissue), assay conditions (e.g., oxygen tension, cofactors), and pharmacokinetic factors (e.g., metabolite interference). Use orthogonal assays (e.g., CRISPR gene editing, isotopic labeling) to confirm target engagement. Cross-reference findings with structural analogs (e.g., Bomedemstat dihydrochloride) to identify conserved pathways .

Q. What strategies optimize the reproducibility of this compound’s effects in in vivo studies?

Standardize animal models (e.g., genetic background, diet) and environmental factors (e.g., circadian rhythm, housing density). Implement blinding and randomization to reduce bias. Use power analysis to determine cohort sizes, and pre-register protocols to align with MIACARM standards for metadata reporting .

Q. How can computational modeling enhance the design of this compound derivatives with improved efficacy?

Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors. Use QSAR models to correlate structural modifications (e.g., halogenation, stereochemistry) with bioactivity. Validate predictions with synthetic analogs and in vitro testing .

What frameworks guide the formulation of hypothesis-driven research questions for this compound in translational studies?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance scientific rigor and practicality. For clinical relevance, integrate PICO (Population, Intervention, Comparison, Outcome) to define endpoints (e.g., biomarker reduction, survival rates). Ensure alignment with regulatory requirements for preclinical data .

Data Interpretation and Validation

Q. How should researchers validate conflicting results in this compound’s metabolic stability assays?

Compare assay conditions (e.g., microsomal vs. hepatocyte models, incubation times). Use LC-MS/MS to quantify metabolites and identify enzymatic pathways (e.g., CYP450 isoforms). Cross-validate with in silico tools (e.g., Simcyp) to predict human pharmacokinetics .

Q. What methodologies mitigate batch-to-batch variability in this compound samples?

Implement QC/QA protocols (e.g., Certificates of Analysis, HPLC purity >99%). Use reference standards (e.g., USP/EP) for calibration. Document storage conditions (temperature, humidity) to prevent degradation .

Ethical and Safety Considerations

Q. How do researchers balance innovation and safety when exploring novel applications of this compound?

Conduct thorough risk assessments (e.g., Ames test for genotoxicity, LD50 in rodents) before scaling experiments. Follow ISO 10993 guidelines for biocompatibility in biomedical applications. Include independent ethics review for studies involving human-derived materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.